molecular formula C20H16FN7OS B5182101 2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B5182101
M. Wt: 421.5 g/mol
InChI Key: LBSALGLSEJRRHK-UHFFFAOYSA-N
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Description

2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines

Preparation Methods

The synthesis of 2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core. This can be achieved through site-selective cross-coupling reactions, such as Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. .

Scientific Research Applications

2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-ethyl-3-(4-fluorophenyl)-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one include other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives. These compounds share a similar core structure but differ in the functional groups attached to the core.

Properties

IUPAC Name

4-ethyl-5-(4-fluorophenyl)-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN7OS/c1-3-14-16(11-4-6-12(21)7-5-11)17-22-10-13-15(28(17)26-14)8-9-27(18(13)29)19-23-20(30-2)25-24-19/h4-10H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBSALGLSEJRRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)F)C(=O)N(C=C3)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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